molecular formula C26H20N2O2 B12335207 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline CAS No. 95950-20-2

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline

Cat. No.: B12335207
CAS No.: 95950-20-2
M. Wt: 392.4 g/mol
InChI Key: FUOQHQZASFBART-UHFFFAOYSA-N
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Description

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system with two nitrogen atoms at positions 1 and 10. The presence of methoxyphenyl groups at positions 4 and 7 enhances the compound’s chemical properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline typically involves the reaction of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of phenanthroline-5,6-dione derivatives.

    Reduction: Formation of reduced phenanthroline derivatives.

    Substitution: Formation of substituted phenanthroline derivatives with various functional groups.

Scientific Research Applications

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as luminescence or anticancer activity. The molecular targets include DNA and proteins, where the compound can intercalate or bind, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a phenanthroline ring.

    4,7-Bis(4-methoxyphenyl)thio]benzo[c][1,2,5]thiadiazole: Contains sulfur atoms in the ring structure, offering different chemical properties.

Uniqueness

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is unique due to its phenanthroline core, which provides strong coordination ability with metal ions. This makes it particularly useful in forming stable metal complexes with diverse applications in catalysis, luminescence, and biological activity.

Properties

CAS No.

95950-20-2

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

4,7-bis(4-methoxyphenyl)-1,10-phenanthroline

InChI

InChI=1S/C26H20N2O2/c1-29-19-7-3-17(4-8-19)21-13-15-27-25-23(21)11-12-24-22(14-16-28-26(24)25)18-5-9-20(30-2)10-6-18/h3-16H,1-2H3

InChI Key

FUOQHQZASFBART-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)OC

Origin of Product

United States

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